molecular formula C10H13N3 B2696786 5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine CAS No. 1864256-47-2

5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine

Cat. No.: B2696786
CAS No.: 1864256-47-2
M. Wt: 175.235
InChI Key: FFVDHLYPFPUIPG-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dihydro-2H-pyridine with 5-methylpyrimidine under acidic or basic conditions to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-9-7-11-10(12-8-9)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDHLYPFPUIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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